![molecular formula C11H11NO B2473007 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360952-70-0](/img/structure/B2473007.png)
7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro compounds like “7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one” are a class of organic compounds that have two rings sharing one atom . They have been synthesized and evaluated for their biological activity against different human cancer cell lines .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two rings sharing a single atom . The specific molecular structure of “7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For spiro compounds, these properties can include factors like hardness, topography, and hydrophilicity . Specific properties for “7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one” are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one is involved in the synthesis of spiro[pyrrolidine-3,3′-indolin]-2-ones, demonstrating the reactivity of spiroanthraceneoxazolidines with cyclopropanes (Buev, Moshkin, & Sosnovskikh, 2018).
- The compound is efficiently cyclopropanated in a catalyst-free and highly diastereoselective reaction, using ethyl diazoacetate, highlighting its significance in stereoselective synthesis (Maurya et al., 2014).
- It also plays a role in the synthesis of spiro[cyclopropane -1,3' -oxindole]-2 -carboxylic acid and derivatives, involving diastereoselective cyclopropanation reactions (Yong et al., 2007).
Catalytic and Synthetic Applications
- This compound is utilized in the Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides, aiding in the synthesis of spiroindolinones, which has implications for the development of new synthetic methods (Katayama & Nishino, 2019).
- In the context of diastereoselective synthesis, it is used for the direct synthesis of spiro cyclopropan-1,3′-oxindoles, demonstrating its versatility in creating complex molecular structures (Roy & Chen, 2013).
Potential Biological Applications
- Spiro[cyclopropane-1,3'-indolin]-2'-ones, a category including this compound, have been synthesized and evaluated for anticancer activity. They showed promising results against various human cancer cell lines, suggesting potential applications in cancer therapy (Reddy et al., 2015).
Structural and Molecular Analysis
- The compound's relevance in organometallic chemistry is evident from the synthesis and structural analysis of its chromium tricarbonyl complex, contributing to the understanding of metal-organic frameworks (Rodríguez et al., 1996).
Cycloaddition and Chemical Transformations
- It is used in cycloaddition reactions, exemplified by the synthesis of functionalized spiro[cyclopropane-1,3′-indolines], showcasing its utility in creating diversified chemical entities (Qi, Han, & Yan, 2016).
Drug Discovery and Development
- This compound is integral in the discovery of Polo-like kinase 4 inhibitors, highlighting its role in drug discovery, particularly in identifying potential antitumor agents (Sampson et al., 2015).
Photoreactivity and Chiral Sensitization
- Its photochemical deracemization was studied, providing insights into its potential in chiral synthesis and photochemistry (Li et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is the Kv3.1 voltage-gated potassium channel . Kv3.1 channels are crucial for the rapid firing of action potentials in certain neurons, particularly in the auditory system and in some parts of the brain involved in cognition .
Mode of Action
7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one acts as a modulator of the Kv3.1 channel . By modulating the activity of these channels, it can influence the firing rates of neurons that express these channels . The exact nature of this modulation and the resulting changes in neuronal activity are currently under investigation.
Biochemical Pathways
The Kv3.1 channels are involved in the regulation of neuronal excitability and the transmission of electrical signals in the nervous system . By modulating these channels, 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one can potentially influence these processes.
Result of Action
The molecular and cellular effects of 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one’s action would depend on its specific interactions with the Kv3.1 channels and the subsequent changes in neuronal activity. Given the role of these channels in neuronal excitability and signal transmission, modulation of these channels could potentially influence cognitive processes and auditory function .
Propiedades
IUPAC Name |
7-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-2-4-8-9(7)12-10(13)11(8)5-6-11/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIJBCGJMHBFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

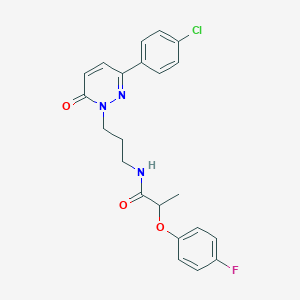
![3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2472926.png)
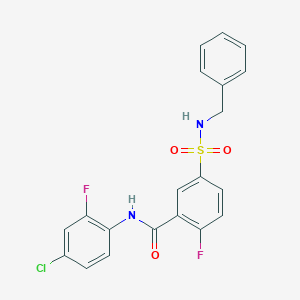
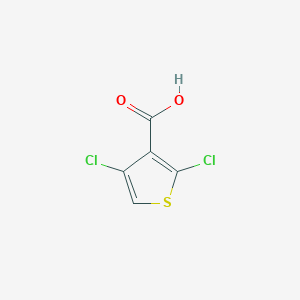
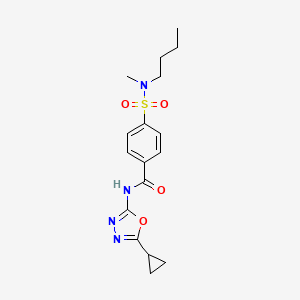
![3-[[7-(1,3-Benzodioxol-5-ylmethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol](/img/structure/B2472935.png)

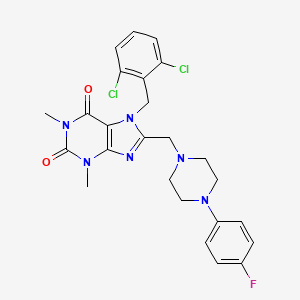
![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2472940.png)
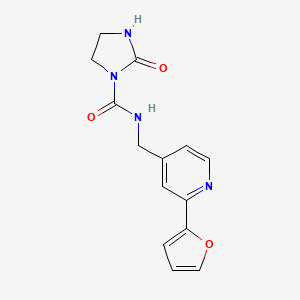
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2472945.png)
![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)